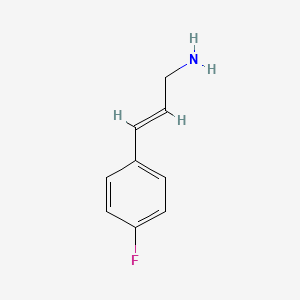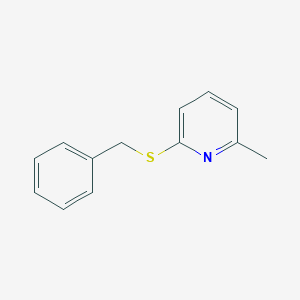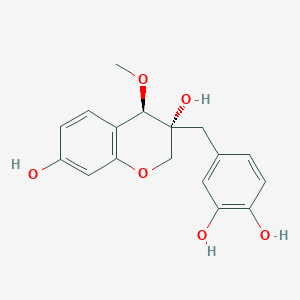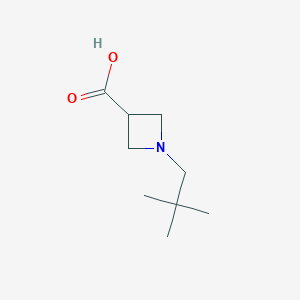![molecular formula C12H16ClN B3033743 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride CAS No. 1159824-66-4](/img/structure/B3033743.png)
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
Übersicht
Beschreibung
The compound 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride is a spirocyclic compound, which is a class of organic molecules characterized by two rings that share a single atom. The spirocyclic structure is known for its three-dimensional architecture, which can be significant in the development of pharmaceuticals due to its potential to interact with biological targets in unique ways.
Synthesis Analysis
The synthesis of spirocyclic compounds often involves the formation of two ring systems that are connected through a single shared atom. In the papers provided, various methods for synthesizing spirocyclic compounds related to 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride are discussed. For instance, the solid-phase synthesis of spiroquinazolines is described, which involves the cyclization of 1,2-dihydroquinazoline-2-carboxylate derivatives . Another method involves a polar [3+2] cycloaddition reaction to synthesize spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives . Additionally, a stereoselective synthesis approach is used to create hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is complex due to the presence of multiple rings and stereocenters. The papers describe various spirocyclic structures, such as spiro[imidazo[1,2-a]isoquinoline-2,3'-indolin]-2'-ones and hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives . These structures are often elucidated using spectroscopic techniques and, in some cases, confirmed through X-ray crystallography .
Chemical Reactions Analysis
Spirocyclic compounds can undergo a variety of chemical reactions. For example, the synthesis of spiroheterocycles involves regio- and stereoselective 1,3-dipolar cycloaddition reactions . Oxidation reactions are also common, as seen in the synthesis of 3-methyl-3,3',4,4',5,6-hexahydro-1'H,2H-spiro[benzo[f]isoquinoline-1,2'-naphthalen]-1'-one, where the spiro compound is oxidized with KMnO4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. While the papers do not directly discuss the properties of 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride, they do provide insights into related compounds. For instance, the anti-cholinesterase activity of a spirocyclic compound is evaluated , and the transformation of N-substituted dihydrospiro[quinoline-2,1'-cyclohexanes] in strong acid media is examined .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
- A study demonstrated that hydrochlorides of compounds related to 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] showed weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound with a 3-spiro-cyclopentyl radical exhibited the maximum activity, characterized by a minimum inhibiting concentration of 250 μg/ml (Сурикова, Михайловский, & Одегова, 2014).
Biological Activity
- Another study explored the biological activity of spiro derivatives of 2',3'-Dihydro-1'H-isoquinoline. It was found that these compounds had considerably lower anti-cholinesterase activity compared to galanthamine, a reference compound (Shirai, Yashiro, & Sato, 1969).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of a series of novel spiro compounds, including those with 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] structures. These compounds were synthesized for evaluating their antitubercular activity (Hadda et al., 2007).
Another study focused on synthesizing spiro compounds for testing their biological activity, highlighting the versatile nature of these compounds in drug development (Yashiro, Yamada, & Shirai, 1975).
Further research developed concise and efficient approaches to synthesize spiro-tetrahydroisoquinoline derivatives, emphasizing the ease of product purification and good yields, which are significant for pharmaceutical applications (Alizadeh, Sadeghi, Bayat, & Zhu, 2014).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOVJKYMVXKRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



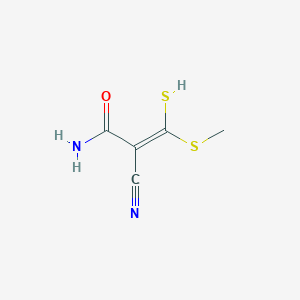
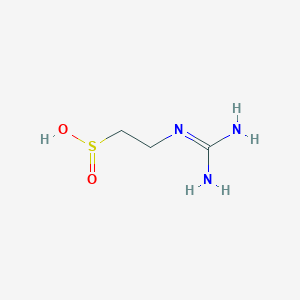
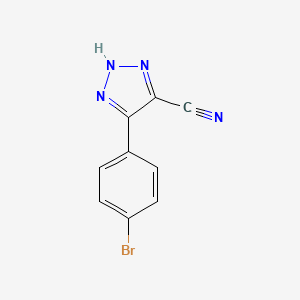
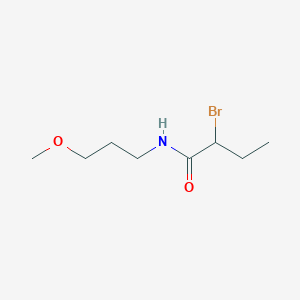


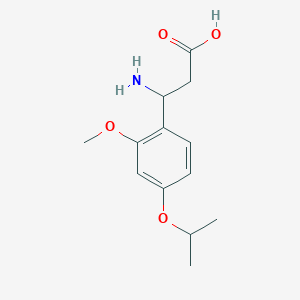
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)

